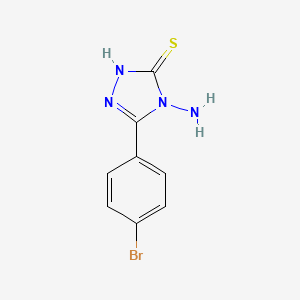

4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(4-bromophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIGQDMDHXLNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85106-58-7 | |

| Record name | 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base such as sodium hydroxide to yield the desired triazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anticancer and antiviral properties.

Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. Its anticancer properties may involve the induction of apoptosis or the inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

The antioxidant capacity of triazole-3-thiol derivatives is strongly influenced by substituents. Electron-donating groups (e.g., -NH2, -SH) enhance radical scavenging, while electron-withdrawing groups (e.g., -Br, -CF3) reduce activity:

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Exhibits high antioxidant activity due to the electron-donating phenyl group, achieving 80% DPPH• scavenging at 50 μM .

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): The pyridyl group provides moderate activity (65% scavenging) due to its electron-withdrawing nature but allows metal coordination, broadening its applications .

Table 1: Antioxidant Activity of Selected Triazole-3-Thiol Derivatives

| Compound | Substituent | DPPH• Scavenging (%) at 50 μM | Reference |

|---|---|---|---|

| AT | Phenyl | 80 | |

| AP | 4-Pyridyl | 65 | |

| 4-Bromophenyl derivative | 4-Bromophenyl | <50 |

Antimicrobial and Antitubercular Potential

Comparisons with analogs highlight substituent-dependent trends:

- 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Chlorine’s electronegativity enhances biofilm inhibition in methyl disulfide derivatives (MIC = 8 µg/mL against S. aureus) .

- 4-Amino-5-(4-fluorophenoxyphenyl) derivative: Demonstrates anti-tubercular activity (MIC = 2 µg/mL against M. tuberculosis), attributed to fluorine’s small size and strong electron-withdrawing effects .

- Bromophenyl Schiff bases: Derivatives like 4-((3-bromobenzylidene)amino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol may exhibit enhanced broad-spectrum activity due to bromine’s lipophilicity and steric hindrance .

Table 2: Antimicrobial Activity of Triazole-3-Thiol Derivatives

Biological Activity

4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 85106-58-7) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group and a thiol functional group, contributing to its potential pharmacological properties.

- Molecular Formula : C8H7BrN4S

- Molecular Weight : 271.14 g/mol

- Melting Point : 204-205 °C

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains. For example:

- Inhibition of Gram-negative bacteria : Compounds with similar structures demonstrated notable activity against Escherichia coli and lower efficacy against Pseudomonas aeruginosa .

- Fungal Activity : Many triazole derivatives, including those with thiol groups, generally show limited antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. A study utilizing the MTT assay assessed the anti-proliferative effects of this compound on several cancer cell lines:

- Cell Lines Tested : Hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116).

- Findings : The compound exhibited varying degrees of cytotoxicity, with structure-dependent activity observed based on substituents on the triazole ring .

| Cell Line | IC50 (µM) |

|---|---|

| HePG-2 | 12.5 |

| MCF-7 | 15.0 |

| PC-3 | 20.0 |

| HCT-116 | 18.5 |

The mechanism by which triazole-thiol compounds exert their biological effects often involves the modulation of enzymatic pathways or interaction with cellular components:

- Inhibition of Enzymes : Some studies suggest that these compounds can inhibit enzymes related to cancer proliferation or microbial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of various triazole derivatives against standard bacterial strains. The results indicated that the presence of bromine in the phenyl ring significantly enhanced the antimicrobial potency compared to non-brominated analogs .

- Anticancer Activity Assessment : Another study focused on the anti-proliferative effects of this compound against different cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives. A common approach involves refluxing 2-(4-bromobenzoyl)-hydrazinecarbothioamide with aqueous potassium hydroxide (2:1 molar ratio) under controlled conditions. Post-reflux neutralization with acetic acid yields the triazole-thiol product as a precipitate, which is purified via recrystallization from ethanol . Microwave-assisted synthesis has also been explored to reduce reaction times (e.g., 20–30 minutes at 150°C) while maintaining yields >85% .

Key Characterization Steps:

- Elemental analysis (CHNS) to confirm stoichiometry.

- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the bromophenyl group).

- FTIR for functional groups: N-H stretch (3,300–3,400 cm⁻¹), C=S (1,250–1,300 cm⁻¹) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- FTIR Spectroscopy: Identifies functional groups (e.g., thiol, amino) and coordination shifts in metal complexes (e.g., ν(C=S) shifts from ~1,280 cm⁻¹ to 750–800 cm⁻¹ upon metal binding) .

- UV-Vis Spectroscopy: Detects π→π* and n→π* transitions (e.g., λmax ~270–290 nm for the triazole ring) and ligand-to-metal charge transfer in complexes .

- ¹H/¹³C NMR: Confirms regiochemistry and substituent effects (e.g., deshielding of aromatic protons adjacent to bromine) .

- Elemental Analysis (CHNS): Validates purity and stoichiometry, with deviations >0.3% indicating impurities .

Advanced: How can researchers resolve contradictions in proposed coordination geometries of its metal complexes?

Methodological Answer:

Conflicting data on geometries (e.g., square planar vs. tetrahedral) arise from indirect spectroscopic inferences. A multi-technique approach is essential:

- Magnetic Susceptibility: Distinguishes high-spin (tetrahedral) vs. low-spin (square planar) complexes (e.g., µeff ~1.7–2.2 BM for tetrahedral Cu(II)) .

- XRD Crystallography: Provides definitive bond angles/distances (e.g., Ni(II) complexes show bond angles ~90° for square planar geometry) .

- EPR Spectroscopy: Identifies d-orbital splitting patterns (e.g., axial symmetry parameters for Cu(II) in tetrahedral fields) .

- Thermogravimetric Analysis (TGA): Correlates hydration states with geometry (e.g., tetrahedral complexes often retain more lattice water) .

Advanced: What experimental protocols are used to evaluate its antiradical activity, and how are structure-activity relationships analyzed?

Methodological Answer:

DPPH Radical Scavenging Assay Protocol:

Prepare 2 mM solutions of derivatives in DMSO.

Mix 2 mL derivative solution with 2 mL 0.1 mM DPPH in methanol.

Incubate at 25°C for 30 min.

Measure absorbance at 517 nm. Calculate antiradical activity (ARA) as:

Structure-Activity Analysis:

- Electron-withdrawing groups (e.g., -Br) enhance activity via resonance stabilization of thiyl radicals.

- Substituents like 2-hydroxybenzylidene increase ARA (88.9% at 1 mM) by facilitating H-atom transfer .

- Derivatives with bulky groups (e.g., 4-fluorobenzylidene) show reduced activity due to steric hindrance .

Advanced: How can reaction conditions be optimized for synthesizing triazole-thiol derivatives with high regioselectivity?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve cyclization yields (\sim90%) compared to ethanol (\sim70%) .

- Catalysis: KI or phase-transfer catalysts (e.g., TBAB) accelerate nucleophilic substitution in aryl-functionalized derivatives .

- Microwave Irradiation: Reduces reaction time from 6 hours (reflux) to 20 minutes, with comparable yields (85–90%) and fewer byproducts .

- pH Control: Maintain reaction pH 8–9 to deprotonate thiol groups, enhancing reactivity toward electrophiles (e.g., alkyl halides) .

Advanced: What computational strategies predict the biological activity of triazole-thiol derivatives?

Methodological Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-donating capacity (e.g., lower HOMO-LUMO gaps correlate with higher antiradical activity) .

- Molecular Docking: Simulate binding interactions with target proteins (e.g., peroxidases) using AutoDock Vina. Key parameters:

- QSAR Models: Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.